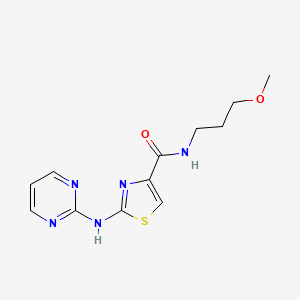

N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For example, in the synthesis of a related compound, an amino-thiophene carboxylate is condensed with urea, followed by chlorination and further condensation with ethane-1,2-diamine . These methods could potentially be adapted for the synthesis of N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide by choosing appropriate starting materials and reaction conditions.

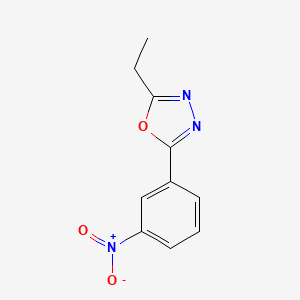

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice . Density functional theory (DFT) calculations are also used to predict the geometry and electronic structure, which can be compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of their functional groups. For instance, amino-pyrazole carboxamides can react with thiols to afford tetrahydro-pyrazolo-diazepinones . Similarly, the compound of interest may undergo reactions characteristic of the amino, thiazole, and carboxamide groups, such as nucleophilic substitution or condensation reactions.

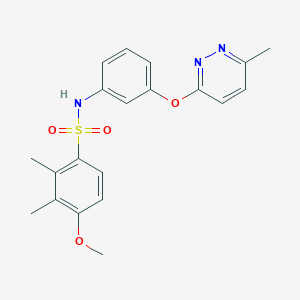

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of electron-withdrawing or donating groups, like methoxy, can affect these properties. The biological activity of these compounds is also noteworthy, with some exhibiting significant anticancer activity against various human cancer cell lines . Theoretical calculations, such as MEP surface maps, provide insight into the reactivity and interaction potential of these molecules .

Applications De Recherche Scientifique

Stem Cell Research and Regenerative Medicine

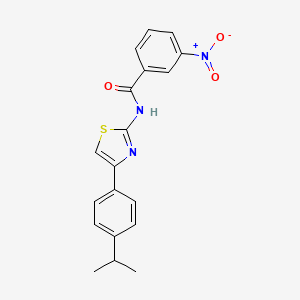

Compounds similar to N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, such as N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), have shown promise in stem cell research, particularly in improving the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This highlights its potential application in regenerative medicine and the development of treatments for various diseases through cell reprogramming techniques (Ries, Granitzka, Stalke, & Ducho, 2013).

Antimicrobial and Antifungal Activities

Derivatives of pyrimidine compounds have demonstrated significant antimicrobial and antifungal activities, indicating their potential in the development of new therapeutic agents to combat infectious diseases. For example, certain benzodifuranyl and thiazolopyrimidine derivatives have shown high inhibitory activity against specific enzymes, offering insights into their use as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neurological Research

In neurological research, novel radioligands related to the compound have been synthesized for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain using positron emission tomography (PET). This application is crucial for studying various neurological conditions and developing targeted therapies (Fujinaga et al., 2012).

Cancer Research

Compounds structurally related to N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide have been explored for their potential in cancer research. For instance, derivatives have been synthesized with demonstrated cytotoxicity against cancer cells, offering a pathway for developing new anticancer drugs (Hassan, Hafez, & Osman, 2014).

Propriétés

IUPAC Name |

N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c1-19-7-3-6-13-10(18)9-8-20-12(16-9)17-11-14-4-2-5-15-11/h2,4-5,8H,3,6-7H2,1H3,(H,13,18)(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUWZIAUDUOOGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CSC(=N1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)

![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)